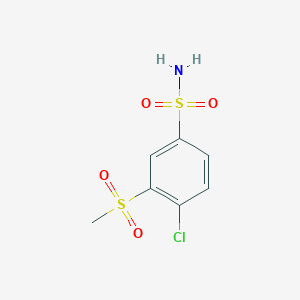
Thiomorpholine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Thiomorpholine-2-carboxylic acid hydrochloride is C5H10ClNO2S . The InChI code is ZHHJLAWRQBBMSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Thiomorpholine-2-carboxylic acid hydrochloride has a molecular weight of 183.66 . Its physicochemical properties suggest it has high GI absorption and is highly soluble .Applications De Recherche Scientifique
Proteomics Research
Thiomorpholine-2-carboxylic acid hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and interactions within biological systems .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can be employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity with other chemical entities allows for the creation of a wide array of potential compounds with diverse biological activities .
Medicinal Chemistry
Researchers in medicinal chemistry may use Thiomorpholine-2-carboxylic acid hydrochloride to develop new therapeutic agents. Its structural motif is found in many biologically active molecules, and modifications to its core structure can lead to the discovery of new drugs with improved efficacy and safety profiles .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. By incorporating it into small molecules that can interact with specific biological targets, scientists can study the biological processes at the molecular level, leading to a better understanding of disease mechanisms and the development of targeted therapies .
Bioconjugation
Thiomorpholine-2-carboxylic acid hydrochloride: can be used in bioconjugation techniques, where it is attached to proteins or other biomolecules. This modification can alter the properties of the biomolecule, such as its stability or activity, and is useful in various applications including drug delivery and diagnostics .
Material Science
This compound may find applications in material science, particularly in the development of novel materials with specific properties. By incorporating it into polymers or other materials, researchers can impart desired characteristics such as increased durability or enhanced conductivity .
Safety and Hazards
The safety information indicates that Thiomorpholine-2-carboxylic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
thiomorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHJLAWRQBBMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735764 | |
| Record name | Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-2-carboxylic acid hydrochloride | |
CAS RN |
88492-50-6 | |
| Record name | Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)


